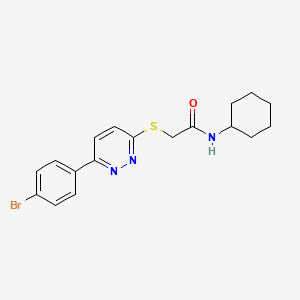
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a chemical compound with a unique structure that combines a bromophenyl group, a pyridazinyl group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide typically involves a multi-step process. One common method starts with the bromination of a phenylpyridazine precursor, followed by the introduction of a sulfanyl group. The final step involves the acylation of the resulting intermediate with cyclohexylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The bromophenyl and pyridazinyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylacetamide moiety provides additional steric bulk, potentially enhancing its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKANFFUTBOVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
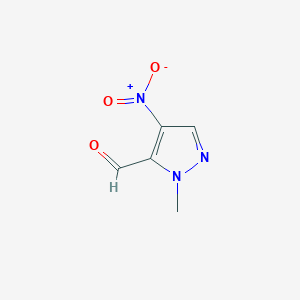
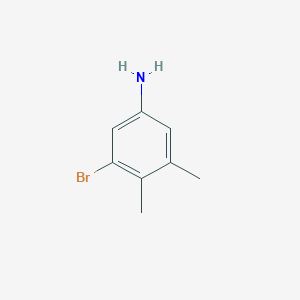
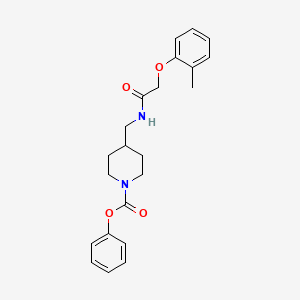
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2839252.png)
![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)
![ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2839256.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)
![tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate](/img/structure/B2839264.png)
![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)
![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)
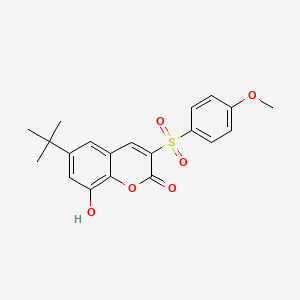
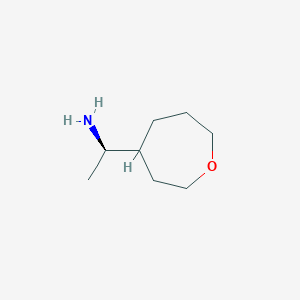
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/new.no-structure.jpg)
